2-Cyclobutoxy-5-fluoropyrimidine
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Overview
Description
2-Cyclobutoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclobutanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxy-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclobutoxy group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides, phenols, and aromatic amines are commonly used reagents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Pyrimidines: Products with various substituents replacing the fluorine atom.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states.
Scientific Research Applications
2-Cyclobutoxy-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-5-fluoropyrimidine involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: Similar to other fluoropyrimidines, it may inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase.
DNA Incorporation: The compound can be incorporated into DNA, leading to disruptions in DNA replication and transcription.
Induction of Apoptosis: The disruption of DNA processes can trigger apoptosis in cancer cells.
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluoropyrimidine structure.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Cyclobutoxy-5-fluoropyrimidine.
2-Chloro-4-alkoxy-5-fluoropyrimidines: Compounds with similar substitution patterns.
Uniqueness: this compound is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity compared to other fluoropyrimidines .
Properties
IUPAC Name |
2-cyclobutyloxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHWREQIFQITAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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